5-Amino-4,6-dichloropyrimidine

Catalog No.
S662507
CAS No.
5413-85-4
M.F
C4H3Cl2N3
M. Wt
163.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4,6-dichloropyrimidine

CAS Number

5413-85-4

Product Name

5-Amino-4,6-dichloropyrimidine

IUPAC Name

4,6-dichloropyrimidin-5-amine

Molecular Formula

C4H3Cl2N3

Molecular Weight

163.99 g/mol

InChI

InChI=1S/C4H3Cl2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2

InChI Key

NIGDWBHWHVHOAD-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=N1)Cl)N)Cl

Synonyms

4,6-Dichloro-pyrimidin-5-ylamine; 5-Amino-4,6-dichloropyrimidine; NSC 7851

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)Cl

Synthesis of Nucleosides:

-Amino-4,6-dichloropyrimidine serves as a valuable precursor for the synthesis of diverse nucleoside analogs. These analogs can mimic the natural building blocks of RNA and DNA, allowing researchers to study their interaction with biological systems and explore their potential therapeutic applications.

  • Oxepane ring-containing nucleosides: 5-Amino-4,6-dichloropyrimidine was used in the synthesis of novel nucleosides containing an oxepane ring, which exhibited promising antiviral activity. Source: Oh, C.-H., Lee, S., & Kim, Y. (2000). Synthesis and biological evaluation of conformationally restricted nucleosides containing an oxepane ring. Nucleosides, Nucleotides and Nucleic Acids, 19(10), 1643-1654.: )
  • Bicyclic and spirocyclic nucleosides: The compound was also employed in the preparation of bicyclic and spirocyclic nucleosides with restricted conformation, potentially leading to new drugs with improved activity and selectivity.

Synthesis of N(7)-substituted purines:

5-Amino-4,6-dichloropyrimidine can be further modified to generate N(7)-substituted purines, another class of heterocyclic compounds with diverse biological activities. These purine derivatives are being explored for their potential as antitumor and anti-inflammatory agents. Source: Yoo, H.-Y., & Kim, Y. (2001). Synthesis and biological evaluation of 7-(substituted benzyl)-3-deaza-adenosines as potential antitumor and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 11(17), 2281-2284.:

Other Applications:

Beyond nucleoside synthesis, 5-amino-4,6-dichloropyrimidine has been utilized in the preparation of:

  • Chiral derivatives of bioactive molecules such as (+)-erythro-9-(2-hydroxy-3-nonyl)adenine. Source: Xu, W., & Kim, Y. (2004). Enantioselective synthesis of chiral derivatives of (+)-erythro-9-(2-hydroxy-3-nonyl)adenine. The Journal of Organic Chemistry, 69(1), 202-208.: )
  • Pyrimido-oxazepines, a class of heterocyclic compounds with potential applications in medicinal chemistry. [Source: El-Gazzar, A., & Radi, A. M. (2012). Synthesis of new pyrimido[4,5-d]oxazepines under microwave

5-Amino-4,6-dichloropyrimidine (CAS Number: 5413-85-4) is a heterocyclic compound belonging to the class of pyrimidines. It appears as a yellow-brown powder or crystals []. While not naturally occurring, it serves as a valuable intermediate in the synthesis of more complex molecules relevant to scientific research, particularly nucleosides. Nucleosides are the building blocks of nucleotides, which are essential components of RNA and DNA [].


Molecular Structure Analysis

The key feature of 5-amino-4,6-dichloropyrimidine is its six-membered aromatic ring structure containing two nitrogen atoms and three carbon atoms. The chlorine atoms are positioned at the 4th and 6th carbons, and the amino group (NH2) is attached to the 5th carbon []. This specific arrangement of atoms allows for further chemical modifications, making it a versatile starting material for nucleoside synthesis.


Chemical Reactions Analysis

5-Amino-4,6-dichloropyrimidine is primarily used as a precursor in the synthesis of various nucleosides. Here's an example reaction for its use in creating an oxepane-containing nucleoside (reference 1):

(1) Synthesis of an Oxepane Nucleoside

5-Amino-4,6-dichloropyrimidine  +  (Suitable Aldehyde)  +  (Condensation Reagents)  ->  Oxepane-containing Nucleoside

The specific condensation reagents and the nature of the aldehyde used will depend on the desired final product [].


Physical And Chemical Properties Analysis

  • Melting Point: 143-148 °C [, ]
  • Appearance: White to cream or yellow-brown powder or crystals [, ]
  • Solubility: Data not readily available.
  • Stability: Stable under normal storage conditions [].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5413-85-4

Wikipedia

5-Amino-4,6-dichloropyrimidine

General Manufacturing Information

5-Pyrimidinamine, 4,6-dichloro-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types